molecular formula C21H17N3OS B2652404 N'-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carbohydrazide CAS No. 330465-94-6

N'-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B2652404
CAS No.: 330465-94-6
M. Wt: 359.45
InChI Key: AFRALACXKJGHIN-XTQSDGFTSA-N
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Description

N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 3-methyl-2,3-dihydro-1,3-benzothiazole with 4-carbohydrazide biphenyl under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives .

Scientific Research Applications

N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and biphenyl compounds, such as:

Uniqueness

N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-24-18-9-5-6-10-19(18)26-21(24)23-22-20(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,25)/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRALACXKJGHIN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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